Ethyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate
Overview
Description
Ethyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate is an organic compound with the molecular formula C10H19N3O5 It is characterized by the presence of an azide group (-N3) and multiple ethoxy groups, making it a versatile compound in various chemical reactions and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate typically involves the reaction of ethyl bromoacetate with 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethanol. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate undergoes various types of chemical reactions, including:
Click Chemistry: The azide group in the compound makes it a suitable candidate for click chemistry reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Substitution Reactions: The ethoxy groups can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts, such as copper(I) bromide (CuBr) and sodium ascorbate, are commonly used in click chemistry reactions.
Substitution Reactions: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Click Chemistry: The major product formed is a triazole derivative, which is highly stable and has various applications in medicinal chemistry and materials science.
Substitution Reactions: The products formed depend on the nucleophile used.
Scientific Research Applications
Ethyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate primarily involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions with alkynes to form triazole linkages. This reaction is highly specific and efficient, making it useful in various applications, including bioconjugation and materials science . The ethoxy groups provide flexibility and solubility to the compound, enhancing its utility in different solvents and reaction conditions .
Comparison with Similar Compounds
Ethyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate can be compared with other similar compounds, such as:
2-[2-[2-(2-Azidoethoxy)ethoxy]ethanol: This compound has similar reactivity due to the presence of the azide group but lacks the ester functionality, making it less versatile in certain synthetic applications.
Azido-PEG2-amine: This compound contains an azide group and a polyethylene glycol (PEG) chain, similar to this compound.
Azido-PEG3-acid: This compound has a longer PEG chain and a carboxylic acid group, making it more suitable for applications requiring longer linkers and acidic functionality.
This compound stands out due to its unique combination of an azide group, multiple ethoxy groups, and an ester functionality, providing a balance of reactivity, flexibility, and solubility.
Properties
IUPAC Name |
ethyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O5/c1-2-18-10(14)9-17-8-7-16-6-5-15-4-3-12-13-11/h2-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSOWGLQPACHPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COCCOCCOCCN=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00556774 | |
Record name | Ethyl {2-[2-(2-azidoethoxy)ethoxy]ethoxy}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00556774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118988-06-0 | |
Record name | Ethyl {2-[2-(2-azidoethoxy)ethoxy]ethoxy}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00556774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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